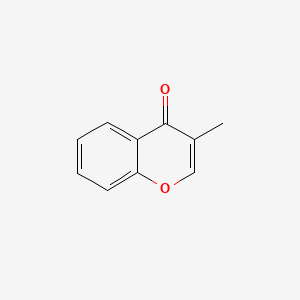

Metilcromona

Descripción general

Descripción

La metilcromona, también conocida como 2-metilcromona, es un derivado de la cromona, que es un compuesto heterocíclico que contiene oxígeno. Las cromonas son compuestos fenólicos que se encuentran de forma natural en diversas plantas y hongos. La this compound es conocida por sus importantes actividades biológicas, que incluyen propiedades antioxidantes, antimicrobianas, anticancerígenas y antiinflamatorias .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methylchromone derivatives have shown promising results in medicinal applications, particularly in cancer treatment and neuroprotection.

Anticancer Activity

Research indicates that methylchromone exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that methylchromone derivatives can induce apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism involves the upregulation of pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like BCL-2 and CDK4 .

Table 1: Cytotoxic Effects of Methylchromone Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Methylchromone | MCF-7 | 15 | Induces apoptosis via P53/BAX upregulation |

| 3-Formyl-6-methylchromone | HCT-116 | 20 | Downregulates CDK4 and BCL-2 |

| 6-Methoxy-4H-chromone | Prostate Cancer | 0.67 | MAO-B inhibition |

Neuroprotective Effects

Methylchromone has been identified as a potential neuroprotective agent. Its derivatives have shown efficacy in inhibiting enzymes related to neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidases (MAO-A and MAO-B). These compounds can mitigate oxidative stress and protect neuronal cells from damage, making them candidates for treating conditions like Alzheimer's disease .

Agricultural Applications

In addition to its medicinal properties, methylchromone has been explored for its insecticidal activity. Certain derivatives have demonstrated effectiveness against agricultural pests, providing a potential avenue for developing eco-friendly pesticides.

Table 2: Insecticidal Activity of Methylchromone Derivatives

| Compound | Target Pest | Activity Level |

|---|---|---|

| 6-Methylchromone | Aphids | Moderate |

| Chromanone Analog | Beetles | High |

Material Science

Methylchromone is also utilized in the field of material science, particularly in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable for producing colorants with desirable properties.

Cytotoxicity Against Tumor Cells

A comprehensive study evaluated the cytotoxic effects of various chromone derivatives on human tumor cell lines, revealing that halogenated methylchromones exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of methylchromone derivatives against pathogens like Vibrio species, suggesting their application in clinical settings and food preservation.

Mecanismo De Acción

El mecanismo de acción de la metilcromona implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos a través de:

Actividad antioxidante: Barrido de radicales libres y reducción del estrés oxidativo.

Actividad antimicrobiana: Inhibición del crecimiento de bacterias y hongos.

Actividad anticancerígena: Inducción de la apoptosis e inhibición de la proliferación celular.

Actividad antiinflamatoria: Reducción de la inflamación mediante la modulación de las vías inflamatorias.

Análisis Bioquímico

Biochemical Properties

Methylchromone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of methylchromone is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Methylchromone can inhibit the activity of these enzymes, leading to altered metabolic pathways . Additionally, methylchromone has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .

Cellular Effects

Methylchromone exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, methylchromone induces apoptosis by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes such as Bax and p53 . It also inhibits the expression of anti-apoptotic genes like Bcl-2. In addition, methylchromone modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased cell death . Furthermore, methylchromone has been shown to enhance the expression of antioxidant genes, thereby reducing oxidative stress and protecting cells from damage .

Molecular Mechanism

The molecular mechanism of action of methylchromone involves several key interactions at the molecular level. Methylchromone binds to specific biomolecules, including enzymes and receptors, altering their activity and function. For example, methylchromone inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of various substrates . It also activates antioxidant enzymes by binding to their regulatory regions, enhancing their expression and activity . Additionally, methylchromone modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methylchromone can change over time due to its stability, degradation, and long-term impact on cellular function. Methylchromone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that methylchromone can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of cell proliferation . In in vitro studies, methylchromone has been observed to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .

Dosage Effects in Animal Models

The effects of methylchromone vary with different dosages in animal models. At low doses, methylchromone exhibits beneficial effects such as antioxidant protection and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of methylchromone are seen at specific dosage ranges, while adverse effects occur at higher doses . It is important to determine the optimal dosage of methylchromone to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

Methylchromone is involved in several metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . Methylchromone can be metabolized into various derivatives, some of which retain biological activity while others are inactive . The metabolic pathways of methylchromone also involve interactions with cofactors such as NADPH and glutathione, which are essential for its enzymatic reactions . These interactions can affect the metabolic flux and levels of metabolites in cells, influencing the overall biological activity of methylchromone.

Transport and Distribution

Methylchromone is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, methylchromone can accumulate in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . The transport and distribution of methylchromone can affect its localization and accumulation, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of methylchromone plays a crucial role in its activity and function. Methylchromone can localize to specific compartments or organelles within cells, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct methylchromone to its specific destinations . The subcellular localization of methylchromone can affect its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of methylchromone enhances its ability to modulate oxidative stress and apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metilcromona se puede sintetizar a través de diversos métodos, que incluyen:

A partir de ácidos salicílicos: Los ácidos salicílicos se pueden convertir en metilcromonas mediante reacciones de ciclación.

A partir de cloruros de benzoilo: Los cloruros de benzoilo pueden reaccionar con nucleófilos adecuados para formar metilcromonas.

A partir de derivados de 2-hidroxiacetofenona: Estos derivados se someten a ciclación para formar metilcromonas.

A partir de derivados de furano: Los derivados de furano se pueden transformar en metilcromonas mediante condiciones de reacción específicas.

Métodos de producción industrial: La producción industrial de this compound generalmente implica síntesis a gran escala utilizando los métodos mencionados anteriormente, optimizados para el rendimiento y la pureza. También se están explorando enfoques de síntesis verde, como el uso de líquidos iónicos y reacciones sin disolventes, para hacer que el proceso sea más respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

La metilcromona se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar las quinonas correspondientes.

Tiación: Introducción de átomos de azufre en la estructura de la cromona.

Hidrogenación: Reducción del anillo de cromona para formar dihidrocromonas.

Fotólisis: Descomposición de la this compound bajo exposición a la luz.

Reacciones con reactivos organometálicos: Formación de complejos organometálicos.

Reacciones de Diels-Alder: Reacciones de cicloadición para formar estructuras complejas.

Reacciones de condensación: Formación de moléculas más grandes mediante condensación.

Reacciones de dimerización: Formación de dímeros mediante reacciones de acoplamiento.

Reacciones de Vilsmeier-Haack: Reacciones de formacilación para introducir grupos formilo.

Reacciones de sustitución electrófila: Sustitución de átomos de hidrógeno por electrófilos.

Reacciones de apertura de anillo: Ruptura del anillo de cromona para formar compuestos de cadena abierta.

Reacciones de apertura de anillo y cierre de anillo: Conversión de compuestos de cadena abierta de nuevo a estructuras cíclicas.

Reacciones de degradación del anillo: Descomposición del anillo de cromona.

Reacciones de color: Formación de compuestos coloreados a través de reacciones específicas.

4. Aplicaciones en investigación científica

La this compound tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de diversos compuestos biológicamente activos.

Biología: Se estudia su función en los procesos celulares y sus efectos en diferentes sistemas biológicos.

Medicina: Se investiga su posible efecto terapéutico, incluidas las actividades anticancerígenas, antiinflamatorias y antimicrobianas.

Industria: Se utiliza en la producción de pigmentos, cosméticos y colorantes láser.

Comparación Con Compuestos Similares

La metilcromona se compara con otros compuestos similares, como:

Cromona: El compuesto padre de la this compound, conocido por sus actividades biológicas.

Cumarina: Un isómero de la cromona con propiedades biológicas similares.

Flavonas: Una clase de compuestos estructuralmente relacionados con las cromonas, conocidas por sus actividades antioxidantes y antiinflamatorias.

Isoflavonas: Similares a las flavonas pero con diferentes patrones de sustitución, que exhiben actividad estrogénica

La this compound destaca por su combinación única de actividades biológicas y su potencial para aplicaciones terapéuticas.

Actividad Biológica

Methylchromone is a significant compound within the chromone family, recognized for its diverse biological activities. This article delves into the various aspects of its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in dermatology. The findings presented are based on a comprehensive review of recent research studies and case analyses.

Overview of Methylchromone

Methylchromones are derivatives of chromones, which are oxygen-containing heterocyclic compounds. They have garnered attention in medicinal chemistry due to their potential therapeutic applications. Methylchromones exhibit various biological activities, including cytotoxicity against cancer cells, antioxidant properties, and anti-aging effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methylchromone derivatives. A notable investigation synthesized several new chromanone derivatives and assessed their cytotoxic activities against various cancer cell lines, including:

- MCF-7 (human breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

Key Findings

The research demonstrated that specific methylchromone derivatives exhibited significant cytotoxic effects by inducing apoptosis and cell cycle arrest. The mechanisms involved include:

- DNA Fragmentation : Inducing DNA damage in cancer cells.

- Gene Expression Modulation : Down-regulating anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

Table 1 summarizes the cytotoxic effects of selected methylchromone derivatives against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14b | MCF-7 | 12.5 | Induces apoptosis |

| 17 | MCF-7 | 15.0 | DNA fragmentation |

| 6a | HCT-116 | 10.0 | Cell cycle arrest |

| 14c | HCT-116 | 11.5 | Up-regulates P53, down-regulates Bcl-2 |

Anti-inflammatory and Antioxidant Properties

Methylchromones also exhibit anti-inflammatory and antioxidant properties. Research has indicated that certain derivatives can inhibit inflammatory pathways and reduce oxidative stress in various models.

Case Study: Anti-aging Effects

A clinical study evaluated the effects of a formulation containing dihydroxy methylchromone on skin aging parameters. The results showed significant improvements in skin elasticity, hydration, and density among participants after treatment .

Table 2 presents the clinical findings related to skin health improvements:

| Parameter | Pre-treatment Score | Post-treatment Score | Percentage Improvement |

|---|---|---|---|

| Skin Elasticity | 45 | 65 | +44% |

| Skin Hydration | 30 | 51 | +70% |

| Skin Density | 40 | 54 | +35% |

The biological activity of methylchromones is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Methylchromones can inhibit enzymes involved in cancer progression.

- Regulation of Gene Expression : They modulate the expression levels of critical genes associated with apoptosis and cell cycle regulation.

- Antioxidant Activity : By scavenging free radicals, methylchromones contribute to reducing oxidative stress.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of methylchromone derivatives with target proteins such as CDK4, a crucial regulator in cell cycle progression. These studies reveal that certain derivatives possess strong binding affinities due to hydrophobic interactions and hydrogen bonding .

Propiedades

IUPAC Name |

3-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKIHHNDMEBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057845 | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-90-5 | |

| Record name | 3-Methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylchromone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.